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Compound of Interest

Compound Name:
3-[(4-Formylphenoxy)methyl]-4-

methoxybenzaldehyde

CAS No.: 438221-65-9

Cat. No.: B454989

Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzaldehyde scaffold

remains a cornerstone for the design of novel molecules with tailored properties. The strategic

placement of substituents on the aromatic ring can profoundly influence molecular

conformation, crystal packing, and, consequently, the physicochemical and biological activities

of the resulting compounds. This guide offers an in-depth comparative analysis of the X-ray

crystallography data for a series of 3-substituted 4-methoxybenzaldehydes, providing valuable

insights for researchers engaged in rational drug design and crystal engineering.

The Significance of the 3-Substituted 4-
Methoxybenzaldehyde Moiety
The 4-methoxybenzaldehyde core is a common feature in a multitude of biologically active

natural products and synthetic compounds. The introduction of a substituent at the 3-position
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allows for the fine-tuning of electronic and steric properties, which can dramatically alter

intermolecular interactions and solid-state architecture. Understanding these subtle yet critical

structural variations is paramount for predicting and controlling the behavior of these molecules

in different environments.

Unveiling the Solid State: A Comparative Look at
Crystal Structures
Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating the

three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction

pattern of X-rays passing through a single crystal, we can precisely determine bond lengths,

bond angles, and the intricate network of intermolecular interactions that govern the crystal

lattice.

This guide focuses on a comparative analysis of 3-substituted 4-methoxybenzaldehydes

bearing chloro, bromo, and nitro functionalities at the 3-position. While a complete set of

directly comparable crystal structures for this specific series is not readily available in the public

domain, we can draw valuable insights from closely related structures and spectroscopic data.

Below is a summary of available crystallographic data for relevant compounds:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.creative-biostructure.com/resource-single-crystal-x-ray-diffraction-overview.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b454989?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comp
ound

Form
ula

Cryst
al
Syste
m

Spac
e
Grou
p

a (Å) b (Å) c (Å) β (°) V (Å³) Ref.

4-

Metho

xy-3-

nitrobe

nzalde

hyde

C₈H₇N

O₄

Orthor

hombi

c

Pca2₁
14.881

(3)

3.8610

(8)

13.593

(3)
90

780.3(

3)
[2]

4-

Metho

xy-3-

(4-

nitrobe

nzylox

y)benz

aldehy

de

C₁₅H₁₃

NO₅

Monoc

linic
P2₁/c

6.853(

1)

11.994

(2)

16.405

(3)

98.28(

3)

1334.4

(4)
[3]

Analysis of Structural Trends:

The introduction of a substituent at the 3-position is expected to influence the planarity of the

benzaldehyde moiety and the nature of the intermolecular interactions. For instance, the

electron-withdrawing nitro group in 4-methoxy-3-nitrobenzaldehyde is likely to affect the

electron density distribution within the aromatic ring and participate in specific intermolecular

interactions, such as C-H···O hydrogen bonds, influencing the overall crystal packing.

In the case of the more complex 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde, the crystal

packing is stabilized by weak, non-classical intermolecular C-H···O interactions that link

adjacent molecules into centrosymmetric tetramers.[3] The dihedral angle between the two

benzene rings is a key conformational parameter in this molecule.

While the crystal structures for the 3-chloro and 3-bromo analogues are not readily available in

this direct comparison, we can infer their potential packing motifs based on the known behavior
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of halogen bonding in organic crystals. It is plausible that these derivatives would exhibit

halogen-oxygen or halogen-halogen interactions, contributing to the stability of their crystal

lattices.

Beyond Diffraction: A Multi-faceted Approach to
Characterization
While single-crystal XRD provides the ultimate structural detail, a comprehensive

understanding of these compounds requires a suite of analytical techniques.

dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=true, overlap=false,

nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4",

fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} digraph "Analytical_Workflow" { graph [rankdir="LR", splines=true, overlap=false,

nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4",

fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"]; subgraph

"cluster_Synthesis" { label="Synthesis & Purification"; bgcolor="#E8F0FE"; Synthesis

[label="Synthesis of 3-Substituted\n4-Methoxybenzaldehyde"]; Purification

[label="Purification\n(Recrystallization)"]; Synthesis -> Purification; } subgraph

"cluster_Primary_Characterization" { label="Primary Characterization"; bgcolor="#E6F4EA";

NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; IR [label="FTIR Spectroscopy"]; MS [label="Mass

Spectrometry"]; } subgraph "cluster_Solid_State_Analysis" { label="Solid-State Analysis";

bgcolor="#FEF7E0"; SC_XRD [label="Single-Crystal XRD", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; PXRD [label="Powder XRD"]; DSC [label="Differential

Scanning\nCalorimetry (DSC)"]; } Purification -> NMR; Purification -> IR; Purification -> MS;

Purification -> SC_XRD; SC_XRD -> PXRD [label="Compare\nExperimental vs.\nCalculated"];

Purification -> DSC; }

Workflow for Comprehensive Characterization

Comparison with Alternative Techniques:

Powder X-ray Diffraction (PXRD): This technique is invaluable for phase identification and

assessing the bulk purity of a crystalline sample.[4] While it doesn't provide the detailed
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atomic coordinates of a single crystal, it is a rapid method to distinguish between different

polymorphs or to confirm that a bulk sample corresponds to the single crystal structure.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

confirming the molecular structure in solution.[7] The chemical shifts of the aldehyde proton

and aromatic protons are particularly sensitive to the nature of the substituent at the 3-

position.[8] For instance, electron-withdrawing groups like -NO₂ will typically shift the

aldehyde proton to a higher ppm value compared to electron-donating groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the

functional groups present in the molecule. The carbonyl (C=O) stretching frequency of the

aldehyde is a key diagnostic peak and its position is influenced by the electronic effects of

the ring substituents.[9][10]

Experimental Protocols: A Guide to Synthesis and
Crystallization
The successful application of X-ray crystallography is contingent upon the availability of high-

quality single crystals. This section provides representative protocols for the synthesis and

crystallization of 3-substituted 4-methoxybenzaldehydes.

Synthesis of 3-Nitro-4-methoxybenzaldehyde:[11]

Reaction Setup: Dissolve 3-hydroxy-4-nitrobenzaldehyde (500 mg, 2.99 mmol) and

potassium carbonate (0.42 g, 3.0 mmol) in 6.0 mL of N,N-dimethylformamide (DMF) in a

round-bottom flask equipped with a magnetic stirrer.

Methylation: At room temperature, slowly add iodomethane (0.38 mL, 6.0 mmol) to the

reaction mixture.

Reaction: Continue stirring at room temperature for 5 hours.

Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer,

wash it twice with saturated brine, and dry it over anhydrous magnesium sulfate.

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the

residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 4/1 to 1/1) to
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obtain 3-methoxy-4-nitrobenzaldehyde as a light yellow powder.

General Protocol for Crystallization:

Slow evaporation is a common and effective method for growing single crystals of aromatic

aldehydes.

Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture

(e.g., ethanol, methanol, ethyl acetate, or mixtures with hexane) to create a saturated or

near-saturated solution.[12][13]

Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at room

temperature.

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, crystals

should form.

Isolation: Carefully decant the mother liquor and gently wash the crystals with a small

amount of cold solvent. Dry the crystals in air or under a gentle stream of inert gas.

dot digraph "Crystallization_Workflow" { graph [fontname="Arial"]; node [shape=box,

style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge

[fontname="Arial", color="#5F6368"];

} digraph "Crystallization_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled",

fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial",

color="#5F6368"]; A [label="Dissolve Compound in\nSuitable Solvent"]; B [label="Create

Saturated\nSolution"]; C [label="Slow Evaporation"]; D [label="Crystal Nucleation\n& Growth"];

E [label="Isolate & Dry Crystals"]; A -> B; B -> C; C -> D; D -> E; }

Single-Crystal X-ray Diffraction Workflow

Single-Crystal X-ray Diffraction Data Collection and Processing:

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
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Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated.

The diffraction pattern is recorded on a detector.[14]

Data Processing: The raw diffraction images are processed to determine the unit cell

parameters, space group, and the intensities of each reflection.[11]

Structure Solution and Refinement: The phase problem is solved to generate an initial

electron density map, and the atomic positions are refined to best fit the experimental data.

[1]

Conclusion
This guide has provided a framework for understanding the crystallographic landscape of 3-

substituted 4-methoxybenzaldehydes. While a complete comparative dataset remains an area

for future research, the available data and established analytical workflows offer a solid

foundation for researchers to explore the structure-property relationships within this important

class of molecules. By combining single-crystal X-ray diffraction with other spectroscopic and

analytical techniques, a comprehensive picture of these compounds can be developed, paving

the way for the rational design of new materials and therapeutics.
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